molecular formula C12H8F3N3O2 B215078 3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine CAS No. 56397-17-2

3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine

Cat. No. B215078
CAS RN: 56397-17-2
M. Wt: 283.21 g/mol
InChI Key: VHVORGQOUOILSR-UHFFFAOYSA-N
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Description

3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine (known as NTP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTP is a pyridine derivative that contains a nitro group and a trifluoromethyl group in its molecular structure.

Mechanism of Action

The mechanism of action of NTP as a fluorescent probe for metal ions involves the chelation of the metal ion by the nitro and trifluoromethyl groups in its molecular structure. This results in a change in the fluorescence properties of NTP, which can be detected and quantified. The exact mechanism of action of NTP as a building block for the synthesis of other pyridine derivatives is not well understood and requires further investigation.
Biochemical and Physiological Effects
NTP has not been extensively studied for its biochemical and physiological effects. However, it has been reported that NTP is relatively non-toxic and does not exhibit significant cytotoxicity towards cultured cells. This property of NTP makes it a useful tool for studying the effects of metal ions on cellular processes without interfering with the normal cellular functions.

Advantages and Limitations for Lab Experiments

The advantages of using NTP in lab experiments include its high selectivity and sensitivity towards metal ions, its non-toxic nature, and its potential applications in medicinal chemistry. The limitations of using NTP in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

Future research on NTP could focus on the development of new synthetic methods that are more efficient and cost-effective. Further investigation into the mechanism of action of NTP as a building block for the synthesis of other pyridine derivatives could lead to the discovery of new drugs with potential therapeutic applications. Additionally, the use of NTP as a fluorescent probe for metal ions could be expanded to include other metal ions besides zinc, such as copper, iron, and calcium. Finally, the development of new techniques for the detection and quantification of NTP could improve its utility as a research tool.

Synthesis Methods

The synthesis of NTP involves the reaction of 3-amino-2-trifluoromethylpyridine with nitric acid. The reaction is carried out at low temperatures and yields NTP as a yellow crystalline solid. The purity of NTP can be improved by recrystallization or chromatography techniques.

Scientific Research Applications

NTP has shown potential as a fluorescent probe for the detection of metal ions in biological systems. It has been reported that NTP exhibits high selectivity and sensitivity towards zinc ions. This property of NTP makes it a valuable tool for studying the role of zinc ions in various biological processes such as signal transduction, gene expression, and enzyme activity.
NTP has also been used as a building block for the synthesis of other pyridine derivatives that have potential applications in medicinal chemistry. For example, NTP has been used as a precursor for the synthesis of pyridine-based kinase inhibitors that have shown promising results in the treatment of cancer and other diseases.

properties

CAS RN

56397-17-2

Product Name

3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine

Molecular Formula

C12H8F3N3O2

Molecular Weight

283.21 g/mol

IUPAC Name

3-nitro-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-4-9(7-8)17-11-10(18(19)20)5-2-6-16-11/h1-7H,(H,16,17)

InChI Key

VHVORGQOUOILSR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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